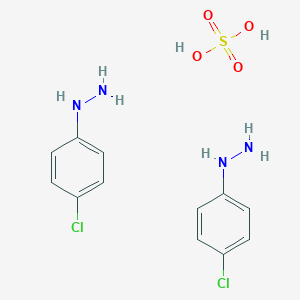

(4-chlorophenyl)hydrazine;sulfuric acid

Descripción

Propiedades

IUPAC Name |

(4-chlorophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHGNSPTNVPHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.C1=CC(=CC=C1NN)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-69-4 (Parent) | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014581216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065791 | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14581-21-6 | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014581216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)hydrazinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chlorophenyl Hydrazine;sulfuric Acid

Established and Emerging Synthetic Routes to (4-chlorophenyl)hydrazine;sulfuric acid

The traditional and most widely employed route to synthesize (4-chlorophenyl)hydrazine salts starts with 4-chloroaniline (B138754). guidechem.comgoogle.comsmolecule.com This method involves two key steps: diazotization and reduction.

Diazotization: 4-chloroaniline is treated with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures (0-10°C) to form the corresponding diazonium salt. guidechem.comgoogle.compatsnap.comorgsyn.org The control of temperature is crucial in this step to prevent the decomposition of the unstable diazonium salt. learncbse.in

Reduction: The resulting diazonium salt is then reduced to form the hydrazine (B178648). Various reducing agents can be employed for this purpose.

Sulfite (B76179) Reduction: Sodium sulfite or sodium bisulfite are commonly used reducing agents. google.comorgsyn.org The reaction with sodium sulfite is followed by acidification to yield the hydrochloride salt. google.compatsnap.com A patented method describes the use of an ammonium (B1175870) sulfite aqueous solution as the reducing agent, which is reported to offer advantages in terms of material handling and reduced side reactions. google.com

Stannous Chloride Reduction: Stannous chloride (SnCl₂) in hydrochloric acid is another effective reducing agent for the diazonium salt, yielding the hydrochloride salt of (4-chlorophenyl)hydrazine. guidechem.comprepchem.com

Catalytic Hydrogenation: An emerging and greener alternative involves the catalytic hydrogenation of the diazonium salt. A process using a 5% ruthenium-on-carbon catalyst under hydrogen pressure has been reported to give a high yield and purity of the hydrochloride salt. chemicalbook.com

A more recent and innovative approach involves a continuous flow synthesis process. wipo.intgoogle.com This method integrates the diazotization, reduction, and acidolysis salt formation steps into a single, continuous process, significantly reducing reaction times and improving safety. wipo.intgoogle.com

Another synthetic strategy bypasses the traditional diazotization route. One such method involves the reaction of 4-bromochlorobenzene with hydrazine hydrate (B1144303) in the presence of a phase transfer catalyst. google.com This approach is highlighted as being more environmentally friendly by reducing the amount of wastewater generated compared to the diazotization method. google.com

Design and Synthesis of Functionalized (4-chlorophenyl)hydrazine Precursors

The primary precursor for the synthesis of (4-chlorophenyl)hydrazine is 4-chloroaniline. guidechem.comgoogle.comsmolecule.com The synthesis of functionalized (4-chlorophenyl)hydrazine derivatives often starts with appropriately substituted anilines. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine begins with 4-chloro-2-fluoroaniline. scispace.com

The diazotization reaction itself is a versatile method for introducing the hydrazine functionality to a wide range of aromatic amines. learncbse.in The reactivity of the aniline (B41778) precursor can be influenced by the presence of other functional groups on the aromatic ring. Electron-donating groups can facilitate the diazotization, while electron-withdrawing groups can make the reaction more challenging.

In some specialized applications, such as the synthesis of biaryl compounds, the diazonium salt generated from 4-chloroaniline can be used in subsequent coupling reactions. For example, a titanium(III)-mediated biaryl synthesis utilizes the diazonium salt of 4-chloroaniline to react with another aromatic compound. acs.org

Optimization of Reaction Parameters for Yield and Selectivity in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of (4-chlorophenyl)hydrazine salts while minimizing side reactions.

Diazotization Step:

Temperature: Maintaining a low temperature, typically between 0°C and 10°C, is critical to prevent the decomposition of the diazonium salt and the formation of phenolic impurities. google.compatsnap.comorgsyn.org

Acid Concentration: An excess of acid, usually hydrochloric acid, is used to ensure the complete dissolution of the aniline and to maintain a low pH, which is necessary for the formation and stability of the diazonium salt. guidechem.comgoogle.compatsnap.com

Stoichiometry of Sodium Nitrite: The controlled, dropwise addition of the sodium nitrite solution is important to manage the exothermic nature of the reaction and to avoid localized excesses of nitrous acid. guidechem.comgoogle.com

Reduction Step:

Choice of Reducing Agent: The choice of reducing agent can significantly impact the yield and work-up procedure. While sodium sulfite is common, ammonium sulfite has been proposed to improve handling and reduce side products. google.com Stannous chloride is also effective but may lead to tin-containing waste streams. guidechem.comprepchem.com Catalytic hydrogenation offers a cleaner alternative. chemicalbook.com

pH Control: When using sulfite-based reducing agents, the pH of the reaction mixture is an important parameter to control. For example, a patented method using sodium pyrosulfite specifies a pH range of 7-9 for the reduction step. google.com

Temperature: The reduction reaction temperature is also a key parameter. For instance, a method using ammonium sulfite involves heating to 50-60°C. google.compatsnap.com In contrast, a process with sodium pyrosulfite is carried out at 10-35°C. google.com

Continuous Flow Synthesis: In continuous flow synthesis, the optimization focuses on flow rates, reactor design, and temperature control within different zones of the reactor to achieve high efficiency and purity in a very short reaction time (≤20 minutes). wipo.intgoogle.com

The following table summarizes key reaction parameters from various synthetic methods for (4-chlorophenyl)hydrazine salts:

| Parameter | Diazotization | Reduction (Sulfite Method) | Reduction (Catalytic Hydrogenation) |

| Starting Material | 4-Chloroaniline | 4-Chlorobenzenediazonium salt | 4-Chlorobenzenediazonium salt |

| Reagent | Sodium Nitrite, Hydrochloric Acid | Ammonium Sulfite or Sodium Sulfite | Hydrogen, 5% Ru/C catalyst |

| Temperature | 5-10°C google.compatsnap.com | 50-60°C (Ammonium Sulfite) google.compatsnap.com | 30°C chemicalbook.com |

| Solvent | Water google.compatsnap.com | Water google.compatsnap.com | Not specified |

| Pressure | Atmospheric | Atmospheric | 0.5 MPa chemicalbook.com |

| Yield | Not specified | > Conventional methods google.com | 98.2% chemicalbook.com |

| Purity | Not specified | > Conventional methods google.com | 99.7% chemicalbook.com |

Advanced Techniques for Isolation and Purification of this compound in Research Scale

After the synthesis, the isolation and purification of (4-chlorophenyl)hydrazine and its salts are critical to obtain a product of high purity, which is often required for its use as a pharmaceutical or agrochemical intermediate. rasayanjournal.co.in

Crystallization: The most common method for purification is crystallization. The crude product, often the hydrochloride or sulfate (B86663) salt, is dissolved in a suitable solvent (e.g., water) and then allowed to crystallize, often by cooling or by the addition of an anti-solvent. google.comgoogle.compatsnap.com For example, after acidification with hydrochloric acid, the hydrochloride salt crystallizes out of the solution and can be collected by filtration. google.compatsnap.com The purity of phenylhydrazine (B124118) hydrochloride can be improved by recrystallization from water, followed by the addition of concentrated hydrochloric acid to induce precipitation. orgsyn.org

Filtration and Washing: The crystallized product is separated from the mother liquor by filtration. The filter cake is then washed with a suitable solvent, such as water or diethyl ether, to remove any remaining impurities. guidechem.comprepchem.com

Drying: The purified product is then dried, often in an oven at a controlled temperature, to remove any residual solvent. google.compatsnap.comchemicalbook.com

Chromatographic Techniques: For research-scale purification and for the analysis of impurities, High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reverse-phase HPLC method has been developed for the separation and quantification of positional isomers (2-chlorophenylhydrazine and 3-chlorophenylhydrazine) and the starting material (4-chloroaniline) in 4-chlorophenylhydrazine (B93024) hydrochloride. rasayanjournal.co.in This analytical method is crucial for quality control and ensuring the low levels of genotoxic impurities. rasayanjournal.co.in

Extraction: In some procedures, after the reduction step, the free hydrazine base is extracted into an organic solvent, such as diethyl ether. prepchem.com The organic layer is then washed, dried, and the solvent is evaporated to yield the purified free base, which can then be converted to the desired salt.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the product.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenyl Hydrazine;sulfuric Acid

Fundamental Reaction Pathways and Transformation Mechanisms of (4-chlorophenyl)hydrazine;sulfuric acid

(4-chlorophenyl)hydrazine, particularly as its sulfate (B86663) salt, is a versatile intermediate in organic synthesis. rasayanjournal.co.in Its reaction pathways are dominated by the reactivity of the hydrazine (B178648) functional group, often catalyzed by the acidic environment provided by sulfuric acid.

One of the most prominent transformations is the Fischer indole (B1671886) synthesis . This reaction produces the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The sulfuric acid serves as a Brønsted acid catalyst. wikipedia.org The generally accepted mechanism proceeds through several key steps:

Hydrazone Formation : The nucleophilic (4-chlorophenyl)hydrazine reacts with a carbonyl compound to form a (4-chlorophenyl)hydrazone intermediate. wikipedia.orgwikipedia.org

Isomerization : The hydrazone tautomerizes to its corresponding enamine form, also known as an 'ene-hydrazine'. wikipedia.org

researchgate.netresearchgate.net-Sigmatropic Rearrangement : Following protonation by the acid catalyst, the ene-hydrazine undergoes a concerted, charge-induced researchgate.netresearchgate.net-sigmatropic rearrangement. This is the crucial bond-forming step. wikipedia.orgresearchgate.net

Aromatization : The resulting diimine intermediate rapidly cyclizes to form an aminoacetal, which then eliminates a molecule of ammonia (B1221849) under the acidic conditions to yield the final, energetically favorable aromatic indole. wikipedia.org

Another significant reaction pathway is its application in the Wolff-Kishner reduction . This reaction converts the carbonyl group of a ketone or aldehyde into a methylene (B1212753) group (or a methyl group for aldehydes) through a hydrazone intermediate. wikipedia.orglibretexts.org Although the classical Wolff-Kishner reduction is conducted under basic conditions, the initial formation of the hydrazone intermediate from (4-chlorophenyl)hydrazine and a carbonyl compound is a fundamental transformation. libretexts.org

Modern synthetic methods have expanded the utility of this compound. For example, (4-chlorophenyl)hydrazine can undergo photochemical and electrochemical C–N borylation reactions with reagents like bis(pinacolato)diboron, providing mild, transition-metal-free routes to aryl boronate esters. rsc.org Furthermore, it can be coupled with vinyl halides to generate enehydrazine intermediates, which serve as direct precursors for the Fischer indole synthesis. nih.gov

The synthesis of (4-chlorophenyl)hydrazine itself, often as its hydrochloride or sulfate salt, typically starts from 4-chloroaniline (B138754). The process involves diazotization, followed by reduction and hydrolysis or acidolysis to form the salt. google.comgoogle.comguidechem.comwipo.int

Role of the Protonated Hydrazine Moiety in Reaction Kinetics and Thermodynamics

In the presence of sulfuric acid, the hydrazine moiety of (4-chlorophenyl)hydrazine is protonated to form the (4-chlorophenyl)hydrazinium cation. wikipedia.org This protonation is critical to the compound's reactivity and has been a subject of kinetic and thermodynamic studies.

The protonated form is central to the mechanism of the Fischer indole synthesis. Protonation of the hydrazone intermediate is the trigger for the key researchgate.netresearchgate.net-sigmatropic rearrangement, a step that is effectively charge-induced. wikipedia.orgresearchgate.net The kinetics of this process are therefore highly dependent on the acid concentration and the nature of the acid catalyst.

The thermodynamics of hydrazinium (B103819) salts are also of mechanistic importance. Studies on the thermal decomposition of various hydrazinium salts show that the process is often initiated by the dissociation of the salt into free hydrazine and the corresponding acid in the liquid phase. dtic.mil The stability of the salt and its decomposition rate are influenced by the system's acidity; additives that increase the acidity can accelerate the rate of thermal decomposition. dtic.mil

Influence of the Aryl Halide Substituent on Reaction Selectivity and Rate

The chlorine atom at the para-position of the phenyl ring exerts a significant electronic influence on the reactivity of the hydrazine moiety. As an electron-withdrawing group, the chloro substituent modulates the nucleophilicity of the nitrogen atoms and the stability of reaction intermediates, thereby affecting both reaction rates and selectivity.

In the context of the Fischer indole synthesis, the electronic nature of substituents on the aryl ring is known to affect reaction yields and rates. researchgate.net While terminal alkylation of aryl hydrazines has been shown to increase reaction rates and yields, the effect of ring substituents like halogens is more complex. nih.gov The electron-withdrawing chloro group can decrease the nucleophilicity of the hydrazine, potentially slowing the initial rate of hydrazone formation. However, it can also influence the subsequent rearrangement and aromatization steps.

Kinetic studies on the oxidation of substituted phenylhydrazines provide further insight. For example, the oxidation of p-nitrophenylhydrazine (containing a stronger electron-withdrawing group than chlorine) showed a rate that was not substantially different from that of unsubstituted phenylhydrazine. niscpr.res.in This suggests that the direct electronic effect on the nitrogen center may not be the sole rate-determining factor in all reactions.

The position of the halogen substituent is also critical. Studies on difluorophenyl-substituted hydrazines have demonstrated that the placement of the fluorine atoms significantly affects the molecular packing and properties of the resulting products. mdpi.com This underscores the importance of the specific substitution pattern, with the para-position of the chlorine in (4-chlorophenyl)hydrazine leading to specific reactivity and product profiles compared to its ortho or meta isomers. rasayanjournal.co.in

The concept of selectivity is well-documented in other reactions involving halogenated compounds. For instance, in free-radical halogenation of alkanes, reactivity is highly selective, favoring the substitution of tertiary hydrogens over secondary and primary ones, a difference attributed to C-H bond dissociation energies. libretexts.org While a different reaction type, this principle highlights how substituents fundamentally alter the inherent reactivity and bond energies within a molecule, influencing the selectivity of transformations.

Table 1: Influence of Substituents on Aryl Hydrazine Reactivity

| Reaction Type | Substituent | Observation | Reference |

| Fischer Indole Synthesis | Terminal Alkylation | Provides indole products in higher yields and at faster rates. | researchgate.net, nih.gov |

| Oxidation with Thallium(III) | p-Nitro (electron-withdrawing) | Rate of oxidation is not significantly different from unsubstituted phenylhydrazine. | niscpr.res.in |

| Fischer Indole Synthesis | Aryl Halides (general) | Affects reaction rates and yields; can be used to synthesize a wide range of indoles. | researchgate.net |

| Free Radical Chlorination | Tertiary vs. Primary C-H | Chlorination is significantly more selective for tertiary hydrogens. | libretexts.org |

Electrophilic and Nucleophilic Characteristics of this compound in Organic Transformations

(4-chlorophenyl)hydrazine exhibits dual reactivity, capable of acting as both a nucleophile and, in its protonated state or as a reaction intermediate, an electrophile.

Nucleophilic Character: The primary chemical characteristic of the hydrazine moiety is its nucleophilicity, attributed to the lone pair of electrons on the terminal nitrogen atom. acs.orgresearchgate.net This nucleophilic nature drives its most common reactions:

Reaction with Carbonyls : It readily attacks the electrophilic carbon of aldehydes and ketones to form hydrazones, the initial step in both the Fischer indole synthesis and the Wolff-Kishner reduction. wikipedia.orgwikipedia.org

Nucleophilic Substitution : Hydrazines can act as nucleophiles in substitution reactions, for example, with activated aryl halides like 1-chloro-2,4-dinitrobenzene. researchgate.net

Kinetic studies comparing the nucleophilicity of hydrazines and amines have found that hydrazine itself has a reactivity comparable to that of methylamine (B109427) in both aqueous and organic solvents. acs.org The presence of the electron-withdrawing 4-chlorophenyl group is expected to reduce the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. Indeed, in its salt form, (4-chlorophenyl)hydrazine hydrochloride often requires neutralization with a base to unleash its full nucleophilic potential for chemical transformations. guidechem.com

Electrophilic Character: While fundamentally nucleophilic, the molecule can exhibit electrophilic characteristics under specific conditions:

Protonated Form : The (4-chlorophenyl)hydrazinium ion, formed in the presence of sulfuric acid, is an acidic species that can be attacked by a base.

Reaction Intermediates : During the Fischer indole synthesis, the protonated enamine intermediate is an electrophilic species that undergoes the critical nucleophilic attack during the researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org

Synthetic Precursors : The diazonium salt, an intermediate in the synthesis of (4-chlorophenyl)hydrazine, is a powerful electrophile that is readily attacked by reducing agents. guidechem.comgoogle.com

Table 2: Summary of Nucleophilic and Electrophilic Reactions

| Role | Reactant | Reaction Type | Product Type | Reference |

| Nucleophile | Aldehydes/Ketones | Nucleophilic Addition | Hydrazones | wikipedia.org |

| Nucleophile | Activated Aryl Halides | Nucleophilic Aromatic Substitution | Substituted Hydrazines | researchgate.net |

| Nucleophile | Vinyl Halides | Coupling Reaction | Enehydrazines | nih.gov |

| Electrophile (as intermediate) | Protonated Enehydrazine | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Diimine Intermediate | wikipedia.org |

| Electrophile (as precursor) | Diazonium Salt | Reduction | Phenylhydrazine | guidechem.com |

Studies on Thermal and Photochemical Decomposition Pathways

The stability of this compound is finite, and it can undergo decomposition under thermal or photochemical stress, leading to a variety of products through distinct mechanistic pathways.

Thermal Decomposition: The thermal decomposition of hydrazinium salts, including the sulfate, has been investigated. dtic.mil A common pathway for these salts in the liquid phase is initial dissociation into the free hydrazine and the mineral acid. dtic.mil The subsequent decomposition rate is sensitive to the acidity of the medium, with higher acidity sometimes leading to an increased decomposition rate. dtic.mil Upon heating, (4-chlorophenyl)hydrazine hydrochloride is known to produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. fishersci.com The sulfate salt would be expected to produce sulfur oxides as well.

Photochemical Decomposition: Arylhydrazines are known to be photochemically active. Compounds possessing aromatic chromophores and bonds that can be cleaved by light (photo-dissociable bonds) are often susceptible to photochemical degradation. nih.govtbzmed.ac.ir This decomposition can proceed through several mechanisms, including photoionization, photodissociation, and photoaddition, frequently involving the formation of highly reactive free radical intermediates. nih.gov

Radical Formation : Unsubstituted phenylhydrazine is known to generate phenyl radicals in reactions with oxyhemoglobin, suggesting that the C-N bond in (4-chlorophenyl)hydrazine could be susceptible to photolytic cleavage to form a 4-chlorophenyl radical. nih.gov

Synthetic Applications : The photochemical reactivity of arylhydrazines has been harnessed for synthetic purposes. For example, the C-N borylation of arylhydrazine hydrochlorides can be achieved under photochemical conditions, indicating that light can induce productive bond-forming reactions in addition to decomposition. rsc.org

Related Compounds : Studies on the photochemical decomposition of structurally related compounds like 4-aryl-N,N-dialkylaniline N-oxides show that UV irradiation can lead to deoxygenation and intramolecular hydrogen abstraction. rsc.org

Table 3: Potential Decomposition Pathways and Products

| Condition | Pathway | Potential Products | Reference |

| Thermal | Dissociation and Degradation | Nitrogen oxides (NOx), CO, CO2, HCl, Sulfur oxides | fishersci.com, dtic.mil |

| Photochemical | C-N Bond Cleavage (Photodissociation) | 4-chlorophenyl radical, Hydrazyl radical | nih.gov, nih.gov |

| Photochemical | C-N Bond Formation (Synthetic) | Aryl boronate esters (with diboron (B99234) reagents) | rsc.org |

| Photochemical | General Degradation | Complex mixture from radical reactions | rsc.org, tbzmed.ac.ir |

Applications of 4 Chlorophenyl Hydrazine;sulfuric Acid in Advanced Organic Synthesis and Material Precursor Research

Utilization as a Key Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The reactivity of (4-chlorophenyl)hydrazine, often utilized as its more stable sulfate (B86663) salt, is central to its role in forming critical carbon-carbon and carbon-heteroatom bonds. This reactivity is primarily attributed to the nucleophilic nature of the hydrazine (B178648) moiety.

Derivatization Strategies for the Synthesis of Novel Hydrazone and Azine Scaffolds

(4-chlorophenyl)hydrazine readily undergoes condensation reactions with aldehydes and ketones to form phenylhydrazones. byjus.comguidechem.com This reaction is a foundational method for creating a diverse array of hydrazone scaffolds. The resulting (4-chlorophenyl)hydrazones are stable, crystalline compounds that can be further modified or used as intermediates in more complex transformations. The general reaction is depicted below:

Reaction: (4-chlorophenyl)hydrazine + Aldehyde/Ketone → (4-chlorophenyl)hydrazone + Water

These hydrazones are not merely simple derivatives; they are pivotal precursors for various heterocyclic and acyclic compounds. The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a wide library of novel compounds.

Azines can also be synthesized, though less commonly, through the reaction of (4-chlorophenyl)hydrazine with a suitable carbonyl compound, typically in a 2:1 molar ratio of the hydrazine to the carbonyl compound.

Application in Heterocyclic Ring Synthesis (e.g., Indole (B1671886) Derivatives via Fischer Indole Synthesis)

One of the most prominent applications of (4-chlorophenyl)hydrazine;sulfuric acid is in the Fischer indole synthesis . byjus.comwikipedia.orgnih.gov This acid-catalyzed reaction involves the cyclization of a phenylhydrazone to form an indole, a privileged scaffold in medicinal chemistry and materials science. The sulfuric acid in the salt acts as the necessary acid catalyst for the reaction. wikipedia.orgnih.gov

The process begins with the formation of the (4-chlorophenyl)hydrazone from (4-chlorophenyl)hydrazine and a suitable ketone or aldehyde. byjus.com This intermediate, upon heating in the presence of an acid catalyst like sulfuric acid, undergoes a byjus.combyjus.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the corresponding indole derivative. wikipedia.orgnih.gov

The use of (4-chlorophenyl)hydrazine leads to the formation of chloro-substituted indoles. The position of the chloro-substituent on the final indole ring is determined by the substitution pattern of the starting phenylhydrazine (B124118).

| Starting Materials | Reaction Type | Product | Significance |

| (4-chlorophenyl)hydrazine, Ketone/Aldehyde | Fischer Indole Synthesis | Chloro-substituted Indole | Access to a key heterocyclic scaffold for pharmaceuticals and functional materials. |

| (4-chlorophenyl)hydrazine, Aldehyde/Ketone | Condensation | (4-chlorophenyl)hydrazone | Versatile intermediate for further synthetic transformations. |

Precursor for Azo Compounds and Other Nitrogen-Containing Functional Groups

(4-chlorophenyl)hydrazine can serve as a precursor for the synthesis of azo compounds, which are characterized by the R−N=N−R′ functional group. organic-chemistry.org The synthesis of azo compounds from hydrazines typically involves an oxidation reaction. organic-chemistry.org Various oxidizing agents can be employed to facilitate this transformation, converting the N-N single bond of the hydrazine into the N=N double bond of the azo compound. organic-chemistry.org

Furthermore, the hydrazine moiety can be transformed into other nitrogen-containing functional groups. For instance, reductive cleavage of the N-N bond can yield the corresponding aniline (B41778) derivative, p-chloroaniline.

Role in the Synthesis of Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple heterocycles. The indole and hydrazone scaffolds derived from this reagent serve as versatile building blocks for the construction of more intricate molecular architectures.

For example, the chloro-substituted indoles obtained from the Fischer indole synthesis can undergo further reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), to introduce additional complexity and build larger, polycyclic systems. This strategy is instrumental in the total synthesis of natural products and the development of novel drug candidates.

Explorations in Sustainable and Green Chemistry Applications of this compound

Recent research efforts in organic synthesis have increasingly focused on the development of more environmentally friendly and sustainable methodologies. In this context, the use of this compound is being explored in greener reaction conditions.

While the inherent nature of the starting material presents certain environmental considerations, ongoing research aims to mitigate these by designing more atom-economical and energy-efficient synthetic protocols that leverage the unique reactivity of this important reagent.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chlorophenyl Hydrazine;sulfuric Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (4-chlorophenyl)hydrazine;sulfuric acid in solution. The protonation of the hydrazine (B178648) moiety by sulfuric acid results in the formation of the (4-chlorophenyl)hydrazinium cation, which exhibits characteristic signals in the ¹H NMR spectrum.

The ¹H NMR spectrum of the (4-chlorophenyl)hydrazinium cation is expected to show distinct signals corresponding to the aromatic protons and the hydrazinium (B103819) protons (-NHNH₃⁺). The aromatic region typically displays a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydrazinium group and those ortho to the chlorine atom are chemically non-equivalent and split each other. The chemical shifts of the hydrazinium protons can be broad and their position is often solvent-dependent due to hydrogen exchange. In the salt with sulfuric acid, the acidic protons of the sulfuric acid itself would typically exchange with solvent protons (like in D₂O) or appear as a very broad signal in aprotic solvents. chemicalbook.comresearchgate.net

While specific spectral data for the sulfuric acid salt is not readily published, analysis of the closely related 4-chlorophenylhydrazine (B93024) hydrochloride provides a reliable model for the chemical shifts of the cation. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for the (4-chlorophenyl)hydrazinium Cation This table is based on data for the analogous hydrochloride salt and serves as a predictive model. chemicalbook.com

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to -NHNH₃⁺) | ~7.3 | Doublet | ~8-9 |

| Aromatic (2H, ortho to -Cl) | ~7.1 | Doublet | ~8-9 |

| Hydrazinium (-NHNH₃⁺) | Variable, broad | Singlet (broad) | N/A |

¹³C NMR spectroscopy complements the proton data, providing signals for each unique carbon atom in the molecule. The spectrum would show four distinct signals for the aromatic carbons of the 4-chlorophenyl ring and no signals for the inorganic sulfate (B86663) counter-ion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups within this compound. These methods are complementary and probe the vibrational modes of the molecule. rsc.org

The spectrum of the salt is a composite of the vibrations from the (4-chlorophenyl)hydrazinium cation and the sulfate anion (SO₄²⁻).

(4-chlorophenyl)hydrazinium Cation: Key vibrational bands include N-H stretching frequencies from the -NHNH₃⁺ group, typically observed in the 3200-2800 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-C stretching modes within the benzene ring are found in the 1600-1450 cm⁻¹ range. scispace.com A band corresponding to the C-Cl stretch is also expected at lower frequencies.

Sulfate Anion: The sulfate ion (SO₄²⁻), having tetrahedral symmetry, exhibits characteristic vibrational modes. The symmetric stretch (ν₁) appears as a strong, sharp peak in the Raman spectrum around 980 cm⁻¹, while the asymmetric stretch (ν₃) gives a very strong, broad absorption in the IR spectrum around 1100 cm⁻¹. nih.govresearchgate.net

Analysis of related compounds like 4-chlorophenylhydrazine hydrochloride confirms the regions for the cation's vibrations. nih.govchemicalbook.com

Table 2: Principal Vibrational Modes for this compound This table compiles expected frequency ranges based on data for sulfate ions and related phenylhydrazine (B124118) compounds. scispace.comnih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |

| N-H Stretch | -NHNH₃⁺ | 3200 - 2800 | IR, Raman |

| Aromatic C-H Stretch | C-H (Aryl) | 3100 - 3000 | IR, Raman |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | IR, Raman |

| Sulfate Asymmetric Stretch (ν₃) | SO₄²⁻ | ~1100 | Strong in IR |

| Sulfate Symmetric Stretch (ν₁) | SO₄²⁻ | ~980 | Strong in Raman |

Mass Spectrometry (High-Resolution and Tandem) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight and exploring the fragmentation pathways of the (4-chlorophenyl)hydrazinium cation.

High-Resolution Mass Spectrometry (HRMS) would accurately determine the mass of the intact salt or, more commonly, the cation. The molecular formula of this compound is C₆H₉ClN₂O₄S, with a monoisotopic mass of approximately 239.997 Da. The (4-chlorophenyl)hydrazine cation (C₆H₈ClN₂⁺) has a mass of approximately 143.043 Da. The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with a ~3:1 ratio, which is a key diagnostic feature.

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion, in this case, the (4-chlorophenyl)hydrazinium cation. Upon collision-induced dissociation, the cation would not be expected to show loss of SO₃, a common pathway for covalently sulfated molecules, but rather would fragment in patterns characteristic of the organic cation itself. chemicalbook.com Common fragmentation pathways would include the loss of ammonia (B1221849) (NH₃), cleavage of the N-N bond, and fragmentation of the aromatic ring.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₉ClN₂O₄S |

| Monoisotopic Mass (Salt) | 239.997 Da |

| Formula of Cation | C₆H₈ClN₂⁺ |

| Exact Mass of Cation | 143.043 Da |

| Key Fragmentation | Loss of NH₃, N-N bond cleavage |

| Isotopic Signature | Characteristic M/M+2 peak (~3:1) due to ³⁵Cl/³⁷Cl |

X-ray Diffraction Analysis for Solid-State Crystal Structure and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. While specific crystal structure data for this exact salt is not publicly available, analysis of related hydrazinium salts and sulfated compounds allows for a detailed prediction of its structural characteristics. researchgate.netrsc.org

The crystal structure would be defined by a network of strong intermolecular interactions, primarily hydrogen bonds. The protonated hydrazinium group (-NHNH₃⁺) acts as a potent hydrogen bond donor, while the sulfate anion is an effective hydrogen bond acceptor. It is expected that an extensive three-dimensional network of N-H···O hydrogen bonds would link the cations and anions, governing the crystal packing. The relative arrangement of the phenyl rings, influenced by weaker van der Waals forces and potential π-π stacking, would also be a key feature of the solid-state structure. Analysis of related structures suggests that the crystal system could be monoclinic or triclinic. chemicalbook.comresearchgate.netrsc.org

Chromatographic Techniques (e.g., TLC, HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating (4-chlorophenyl)hydrazine from impurities, starting materials, and byproducts, making them invaluable for purity assessment and reaction monitoring. rasayanjournal.co.in

TLC is a rapid and simple technique for qualitative analysis. For a polar compound like this compound, a polar stationary phase (like silica (B1680970) gel) with a moderately polar mobile phase would be used. Visualization can be achieved under UV light (254 nm) or by staining. A common staining method involves spraying the plate with a sulfuric acid solution and heating, which chars organic compounds, making them visible as dark spots. nih.gov This technique is particularly useful for monitoring the progress of a synthesis, for example, the conversion of 4-chloroaniline (B138754) to 4-chlorophenylhydrazine. rasayanjournal.co.in

HPLC is the premier technique for the quantitative analysis and purity determination of (4-chlorophenyl)hydrazine. Reversed-phase HPLC (RP-HPLC) is the most common mode used. A C18 stationary phase is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. uq.edu.au The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is often necessary to ensure good peak shape for the protonated analyte. uq.edu.au This method can effectively separate the target compound from its positional isomers (e.g., 2- and 3-chlorophenylhydrazine) and related impurities. rasayanjournal.co.in For enhanced sensitivity and selectivity, especially for detecting trace levels, pre-column derivatization with an agent like 4-nitrobenzaldehyde (B150856) can be used to shift the absorbance maximum to the visible region, away from matrix interferences. rsc.org

Table 4: Representative HPLC Method for 4-Chlorophenylhydrazine Analysis This table summarizes typical conditions reported for the analysis of 4-chlorophenylhydrazine. rasayanjournal.co.inuq.edu.au

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile / Water with an acidic modifier (e.g., Phosphoric Acid) |

| Detection | UV (e.g., 254 nm) |

| Application | Purity assessment, quantification of impurities, separation of isomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of highly polar and thermally labile compounds like phenylhydrazines is challenging. Therefore, chemical derivatization is typically required prior to GC-MS analysis to increase volatility and thermal stability. jfda-online.com A common approach is the in situ reaction of the hydrazine with a ketone, such as acetone (B3395972), to form a stable acetone azine derivative. nih.govchrom-china.com This derivative can then be analyzed by headspace GC-MS. The gas chromatograph separates the derivative from other volatile components, and the mass spectrometer provides both identification based on its mass spectrum and quantification. This method offers excellent sensitivity for detecting trace amounts of hydrazine compounds. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Chlorophenyl Hydrazine;sulfuric Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the (4-chlorophenyl)hydrazinium cation. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and the distribution of electron density.

The optimized molecular structure reveals the geometric parameters, such as bond lengths and angles, of the cation. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity. For the (4-chlorophenyl)hydrazinium cation, the HOMO is typically localized on the phenylhydrazine (B124118) moiety, indicating its propensity to donate electrons, while the LUMO is distributed over the aromatic ring, signifying its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of the (4-chlorophenyl)hydrazinium Cation

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized geometry. | -X.XXXX Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y.YY eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -Z.ZZ eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A.AA eV |

| Dipole Moment | A measure of the polarity of the molecule. | B.BB Debye |

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.

Prediction of Reactivity Parameters and Reaction Energetics through Computational Methods

Computational methods are valuable for predicting the reactivity of (4-chlorophenyl)hydrazine;sulfuric acid. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) describes the tendency of the molecule to attract electrons.

Chemical Hardness (η) measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) quantifies the ability of the molecule to accept electrons.

These parameters are useful in predicting how the molecule will interact with other chemical species. Furthermore, computational methods can be used to model reaction pathways and calculate reaction energetics, such as activation energies and reaction enthalpies. This is particularly relevant for understanding the role of this compound as an intermediate in chemical syntheses. For instance, the mechanism of reactions involving the hydrazinium (B103819) cation can be elucidated by mapping the potential energy surface of the reaction.

Table 2: Predicted Global Reactivity Descriptors for the (4-chlorophenyl)hydrazinium Cation

| Reactivity Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | C.CC eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | D.DD eV |

| Global Electrophilicity Index (ω) | χ2/(2η) | E.EE eV |

Note: The values in this table are illustrative and are calculated from the HOMO and LUMO energies.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, particularly in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

For the (4-chlorophenyl)hydrazinium cation, MD simulations can explore the rotational barrier around the C-N bond, revealing the preferred conformations of the molecule in a solvent. The simulations also detail the interactions between the cation, the sulfate (B86663) anion, and the solvent molecules. This includes the formation and dynamics of hydrogen bonds between the hydrazinium group and water molecules, as well as the solvation shell structure around the ions. Understanding the behavior in solution is critical for applications in synthesis and materials science.

Table 3: Key Observables from Molecular Dynamics Simulations

| Observable | Description |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time, related to the diffusion coefficient. |

| Hydrogen Bond Analysis | Quantifies the formation, lifetime, and dynamics of hydrogen bonds. |

| Conformational Dihedrals | Tracks the torsional angles to identify stable and transient conformations. |

Note: This table lists the types of data that can be extracted from MD simulations to characterize the solution behavior of the compound.

In Silico Studies of Spectroscopic Properties and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions help in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed, leading to a theoretical IR spectrum. Comparing this with the experimental spectrum aids in assigning the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This is useful for understanding the electronic structure and chromophoric properties of the molecule.

The correlation between calculated and experimental spectroscopic data is a powerful way to validate the computational model and gain a deeper understanding of the molecular structure and properties. Experimental data for the hydrochloride salt of 4-chlorophenylhydrazine (B93024) shows characteristic ¹H NMR signals for the aromatic and hydrazine (B178648) protons. chemicalbook.comrasayanjournal.co.in Similarly, experimental IR spectra show characteristic bands for N-H and aromatic C-H stretching vibrations. rasayanjournal.co.in

Table 4: Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental Data (Illustrative) | Calculated Data (Illustrative) |

| ¹H NMR (ppm) | Aromatic protons: 6.8-7.2; NH/NH₂ protons: variable | Aromatic protons: 6.9-7.3; NH/NH₂ protons: variable |

| ¹³C NMR (ppm) | Aromatic carbons: 110-150 | Aromatic carbons: 112-152 |

| IR (cm⁻¹) | N-H stretch: 3200-3400; Aromatic C-H stretch: 3000-3100 | N-H stretch: 3250-3450; Aromatic C-H stretch: 3050-3150 |

| UV-Vis λmax (nm) | ~240, ~290 | ~245, ~295 |

Note: The values in this table are illustrative and represent the type of correlation sought between experimental and computational results.

Emerging Research Frontiers and Future Directions in 4 Chlorophenyl Hydrazine;sulfuric Acid Chemistry

Development of Novel Catalytic Systems Utilizing (4-chlorophenyl)hydrazine;sulfuric acid

The exploration of (4-chlorophenyl)hydrazine and its salts in novel catalytic systems is a burgeoning area of research. Traditionally used as a precursor, its potential as a direct participant or modulator in catalytic cycles is now being recognized.

Aryl Radical Generation for C-C and C-N Bond Formation: One of the most promising frontiers is the use of arylhydrazines as precursors for aryl radicals in cross-coupling reactions. nih.govrsc.org These reactions are fundamental in organic synthesis for creating complex molecules from simpler starting materials. Research has demonstrated that arylhydrazines can be effectively used as arylating agents under oxidative conditions. nih.gov For instance, the direct C-H arylation of arenes with arylhydrazines, facilitated by reagents like Mn(OAc)₃·2H₂O, provides a pathway to biaryls. nih.gov This approach is significant because it often tolerates a wide range of functional groups on both the arylhydrazine and the arene partner. nih.gov The development of catalytic systems that can efficiently generate aryl radicals from this compound under milder conditions is a key research objective.

Recent studies have also highlighted the regioselective radical arylation of anilines and phenols using arylhydrazines under simple oxidative conditions. nih.gov The unprotonated amino group of anilines directs the arylation, leading to high regioselectivity. nih.gov This methodology offers a direct route to substituted 2-aminobiphenyls, which are important structural motifs in medicinal chemistry and materials science. nih.gov

Table 1: Examples of Arylhydrazine-Mediated Radical Reactions

| Reaction Type | Arylating Agent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | Functionalized Arylhydrazines | Arenes (e.g., Benzene) | Tolerates electron-rich and electron-poor arylhydrazines. | nih.gov |

| Regioselective Radical Arylation | Arylhydrazines | Anilines, Phenols | High regioselectivity directed by the amino/hydroxy group. | nih.gov |

Exploration of Advanced Synthetic Methodologies for Selective Functionalization

Beyond its classic role in the Fischer indole (B1671886) synthesis, this compound is being investigated in advanced synthetic methodologies that allow for highly selective functionalization of complex molecules.

Fischer Indole Synthesis for Complex Molecules: The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, and researchers continue to apply it to the synthesis of complex natural products and functionalized materials. rsc.org For example, (4-chlorophenyl)hydrazine has been instrumental in the total synthesis of natural products like tjipanazole D. rsc.org Modern iterations of this reaction often employ advanced catalysts or reaction conditions to improve yields and regioselectivity, even in the presence of sensitive functional groups. rsc.org

One-Pot Syntheses of Heterocycles: There is a growing trend towards developing one-pot reactions that assemble complex heterocyclic scaffolds from simple precursors, and (4-chlorophenyl)hydrazine hydrochloride, a related salt, is a key player in this area. thieme-connect.com For instance, a novel tandem Fischer indole synthesis has been developed to construct indolo[2,3-a]carbazoles in a single step from 2-amino-cyclohexanone hydrochloride and substituted arylhydrazine hydrochlorides. thieme-connect.com This methodology is advantageous due to its operational simplicity and insensitivity to air and moisture. thieme-connect.com

Cross-Coupling Reactions: The development of new cross-coupling strategies is a major focus of modern organic synthesis. Arylhydrazines are emerging as versatile electrophilic partners in these reactions. nih.govrsc.org This is a paradigm shift from their traditional role as nucleophiles. Palladium-catalyzed cross-coupling reactions for the synthesis of N-aryl benzophenone (B1666685) hydrazones, which are precursors for the Fischer indole synthesis, have been developed. rsc.org This highlights the integration of classic name reactions with modern catalytic methods.

Table 2: Advanced Synthetic Applications of (4-chlorophenyl)hydrazine and its Salts

| Methodology | Reactant | Product Class | Significance | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | (4-chlorophenyl)hydrazine hydrochloride | Complex Indoles (e.g., Tjipanazole D) | Enables total synthesis of complex natural products. | rsc.org |

| One-Pot Tandem Reaction | (4-chlorophenyl)hydrazine hydrochloride | Indolo[2,3-a]carbazoles | Rapid construction of highly substituted heterocycles. | thieme-connect.com |

| Cross-Coupling Reactions | Arylhydrazines | N-Aryl Benzophenone Hydrazones | Modern approach to Fischer indole synthesis precursors. | rsc.org |

Interdisciplinary Research Opportunities in Chemical Sciences and Related Fields

The unique reactivity of (4-chlorophenyl)hydrazine and its derivatives opens up numerous opportunities for interdisciplinary research, particularly in medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry: The indole scaffold, readily accessible through the Fischer synthesis using (4-chlorophenyl)hydrazine, is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. beilstein-journals.org Current research focuses on creating novel indole derivatives with potential therapeutic applications. For example, functionalized indole-2-carboxylates and their derivatives have been synthesized and evaluated for their biological activities. nih.gov Furthermore, hybrid molecules incorporating the 4-chlorophenyl group, such as 4-chlorophenylthiazolyl-s-triazines, are being designed and synthesized as potential antimicrobial agents. nih.gov The hydrazine (B178648) functionality itself is a key component in various bioactive molecules, although its potential for metabolic activation to toxic species is a consideration in drug design. researchgate.net

Materials Science: The rigid, planar structures of molecules derived from (4-chlorophenyl)hydrazine, such as indolocarbazoles, make them attractive candidates for applications in materials science. thieme-connect.com These compounds can exhibit interesting photophysical and electronic properties, suggesting potential uses in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these molecules through substitution on the aromatic rings makes arylhydrazines valuable building blocks in this field.

Chemical Biology: Arylhydrazines and the DNA adducts they can form are subjects of study in chemical biology and toxicology. researchgate.net Understanding the mechanisms by which these compounds interact with biological macromolecules is crucial for assessing their safety and for designing safer new chemicals. The synthesis of C8-arylpurine DNA adducts, which can be formed from carcinogenic arylhydrazines, is an important research area for studying the mechanisms of chemical carcinogenesis. researchgate.net

Future Perspectives on the Role of Arylhydrazine Salts in Chemical Innovation

Arylhydrazine salts, including this compound, are poised to play an increasingly important role in chemical innovation. Their versatility, commercial availability, and unique reactivity ensure their continued relevance in both academic research and industrial applications.

The future of arylhydrazine chemistry will likely focus on several key areas:

Green Chemistry: The development of more environmentally friendly synthetic methods utilizing arylhydrazines is a major goal. This includes the design of catalytic reactions that proceed under milder conditions, reduce waste, and avoid the use of toxic reagents. google.com Continuous flow synthesis processes for producing arylhydrazine salts are being developed to improve safety, reduce reaction times, and increase purity and yield. wipo.int

Catalyst Development: The design of novel catalysts that can harness the full potential of arylhydrazines as reactive partners in a wider range of transformations is a significant frontier. youtube.com This includes catalysts for enantioselective reactions, which are crucial for the synthesis of chiral drugs and other bioactive molecules. Ruthenium complexes containing a hydrazine group, for example, have shown excellent performance in the catalytic hydrogenation of esters. researchgate.net

New Applications: The exploration of arylhydrazines in new and emerging fields, such as photoredox catalysis and electrosynthesis, is expected to yield novel synthetic methodologies. acs.orgnih.gov These techniques offer alternative ways to generate reactive intermediates from arylhydrazines under very mild conditions.

Sustainable Feedstocks: As the chemical industry moves towards more sustainable practices, the use of arylhydrazines in the conversion of biomass and other renewable feedstocks into valuable chemicals will become increasingly important. Catalytic hydrogenation of arenes, which are present in biomass derivatives, is a key process in this transition. rsc.org

Q & A

Basic: What are the typical synthetic routes for preparing (4-chlorophenyl)hydrazine derivatives involving sulfuric acid?

Answer:

A common method involves esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorophenylhydrazide, which is further functionalized (e.g., with cyanogen bromide) to synthesize oxadiazole derivatives . Sulfuric acid also catalyzes esterification in heterocyclic compound synthesis, such as indole-triazole conjugates, where it facilitates the conversion of carboxylic acids to esters .

Advanced: How can reaction conditions be optimized for polycondensation of hydrazine sulfate with dicarboxylic acids?

Answer:

Fuming sulfuric acid outperforms polyphosphoric acid as a reaction medium due to its superior solvation and catalytic activity. Excess hydrazine is critical for achieving high molecular weight polymers, particularly with terephthalic acid derivatives, which react faster than isophthalic analogs. Maintain a 10–20% molar excess of hydrazine to ensure complete conversion, as stoichiometric ratios may lead to incomplete polymerization .

Basic: What analytical methods are recommended for quantifying hydrazine derivatives in reaction mixtures?

Answer:

- Spectrophotometry : React hydrazine derivatives with 2,4-dinitrophenylhydrazine (2,4-DNPH) in 9N sulfuric acid. Measure absorbance of the resulting orange osazones at 540 nm .

- Gas Chromatography (GC) : Use acid silica gel tube sampling, derivatize with furfural, and analyze via DM-FFAP capillary column with flame ionization detection. This method is validated for workplace air samples but adaptable to lab-scale reactions .

Advanced: How to resolve contradictions in reaction efficiency when comparing sulfuric acid with other acid catalysts?

Answer:

Discrepancies often arise from differences in acid strength and solvation capacity. For example, fuming sulfuric acid (oleum) provides stronger Brønsted acidity and better protonation of carbonyl groups compared to polyphosphoric acid, enhancing electrophilic activation in polycondensation reactions . Mechanistic studies (e.g., kinetic profiling or in situ IR spectroscopy) can clarify solvent-catalyst interactions. Validate findings with control experiments under matched pH and ionic strength conditions.

Safety: What are the critical health risks and handling protocols for these chemicals?

Answer:

- Sulfuric Acid : Exposure to mists is classified as carcinogenic (IARC Group 1). Use fume hoods, acid-resistant gloves (e.g., nitrile), and face shields. Neutralize spills with sodium bicarbonate .

- Hydrazine : Highly toxic (ATSDR risk level >1 ppm). Avoid direct contact; use closed systems for transfers. Employ hydrazine-specific detectors and emergency showers in labs .

Application: How is sulfuric acid utilized in synthesizing heterocyclic compounds with hydrazine moieties?

Answer:

Sulfuric acid acts as a catalyst in:

- Esterification : Converting indole-2-carboxylic acid to ethyl esters for subsequent hydrazide formation .

- Cyclodehydration : Facilitating thiosemicarbazide cyclization to 1,3,4-oxadiazoles under acidic conditions .

- Polycondensation : Enabling hydrazine sulfate to react with dicarboxylic acids for polymer synthesis .

Advanced: How to mitigate instability of intermediates during (4-chlorophenyl)hydrazine synthesis?

Answer:

- Temperature Control : Maintain reactions below 40°C during hydrazide formation to prevent decomposition .

- Inert Atmosphere : Use nitrogen purging to avoid oxidation of hydrazine intermediates .

- Real-Time Monitoring : Employ HPLC or inline pH sensors to detect intermediate degradation and adjust reagent addition rates .

Basic: What role does sulfuric acid play in derivatization for analytical chemistry?

Answer:

In GC analysis, sulfuric acid is used to desorb hydrazine from silica gel tubes and stabilize derivatives (e.g., furfural-hydrazine adducts) for reproducible quantification . In spectrophotometry, it provides the acidic medium necessary for osazone formation with 2,4-DNPH .

Advanced: How to interpret conflicting data on sulfuric acid recovery in spill simulations?

Answer:

Experimental releases of sulfuric acid/hydrocarbon emulsions show >97% acid recovery due to rapid phase separation and aerosol settling. Contradictions with theoretical models may arise from unaccounted vapor-phase losses or incomplete emulsion stabilization. Validate simulations with tracer studies (e.g., deuterated sulfuric acid) and adjust for environmental factors like wind speed .

Application: What are the emerging uses of (4-chlorophenyl)hydrazine derivatives in materials science?

Answer:

These derivatives serve as precursors for:

- Antimicrobial Coatings : Oxadiazole-linked polymers with 4-chlorophenyl groups exhibit biofilm inhibition .

- Flame Retardants : Hydrazine-sulfate complexes enhance thermal stability in epoxy resins .

- Graphene Functionalization : Act as reducing agents in chitosan/rGO nanocomposites for sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.